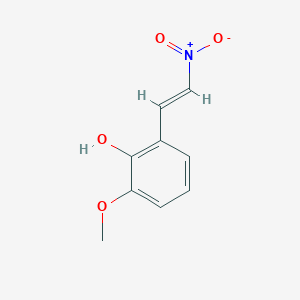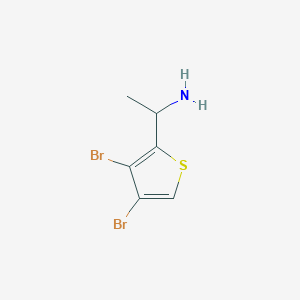
1-(3,4-Dibromothiophen-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dibromothiophen-2-yl)ethanamine is an organic compound with the molecular formula C7H9Br2NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features two bromine atoms at the 3 and 4 positions of the thiophene ring
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dibromothiophen-2-yl)ethanamine typically involves the bromination of thiophene derivatives followed by amination. One common method includes the bromination of 2-thiophenecarboxaldehyde to yield 3,4-dibromo-2-thiophenecarboxaldehyde, which is then reduced to 3,4-dibromothiophene-2-methanol. This intermediate is subsequently converted to this compound through a reaction with ammonia or an amine under suitable conditions .
Analyse Chemischer Reaktionen
1-(3,4-Dibromothiophen-2-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to yield thiol derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dibromothiophen-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and ligands for catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)ethanamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the thiophene ring play crucial roles in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dibromothiophen-2-yl)ethanamine can be compared with other brominated thiophene derivatives such as 2-(2,4-Dibromophenyl)ethanamine and N-[(3,4-Dibromothiophen-2-yl)methyl]ethanamine. These compounds share similar structural features but differ in their substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activities .
Eigenschaften
Molekularformel |
C6H7Br2NS |
|---|---|
Molekulargewicht |
285.00 g/mol |
IUPAC-Name |
1-(3,4-dibromothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H7Br2NS/c1-3(9)6-5(8)4(7)2-10-6/h2-3H,9H2,1H3 |
InChI-Schlüssel |
LFKKUBICHHRNSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=CS1)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)


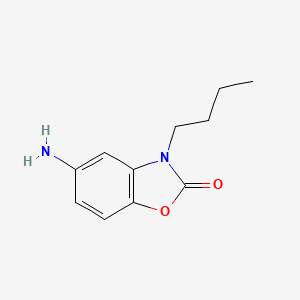
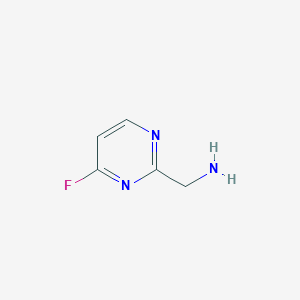



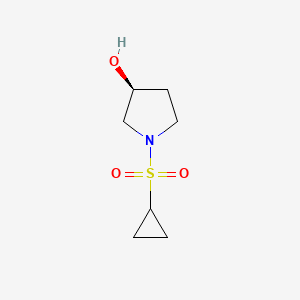

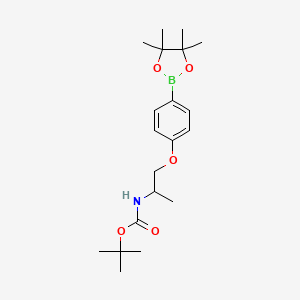
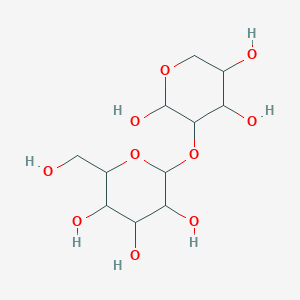
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)
